molecular formula C6H4ClN3S B13089082 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine

Katalognummer: B13089082
Molekulargewicht: 185.64 g/mol
InChI-Schlüssel: FVENYOBIKXTLFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine is a heterocyclic compound with a molecular formula of C6H4ClN3O. It is a member of the isothiazolo[5,4-D]pyrimidine family, characterized by a bicyclic structure that includes both nitrogen and sulfur atoms in its ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylisothiazole with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted isothiazolo[5,4-D]pyrimidines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
  • 4-Chloro-3,6-dimethylisoxazolo[5,4-D]pyrimidine
  • Pyrazolo[3,4-D]pyrimidine derivatives

Uniqueness

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C6H4ClN3S

Molekulargewicht

185.64 g/mol

IUPAC-Name

4-chloro-3-methyl-[1,2]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H4ClN3S/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3

InChI-Schlüssel

FVENYOBIKXTLFF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC2=C1C(=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.